6-chloro-N2-cyclopentylpyridine-2,3-diamine
Overview
Description
6-Chloro-N2-cyclopentylpyridine-2,3-diamine is an organic compound belonging to the family of cyclic amines. It is a colorless solid with a molecular weight of 211.69 g/mol and a melting point of 106-107 °C. This compound has been utilized in various research fields, including synthetic organic chemistry, drug discovery, and biochemistry, due to its unique properties.
Preparation Methods
The synthesis of 6-chloro-N2-cyclopentylpyridine-2,3-diamine involves several steps. One common synthetic route includes the reaction of chloronicotinoyl chloride with cyclopentylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-N2-cyclopentylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-N2-cyclopentylpyridine-2,3-diamine has a wide range of scientific research applications:
Synthetic Organic Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and complex organic molecules.
Drug Discovery: This compound is used in the development of new pharmaceuticals, particularly in the synthesis of potential drug candidates with therapeutic properties.
Biochemistry: It is employed in the study of enzyme interactions and protein-ligand binding, providing insights into biochemical pathways and mechanisms.
Materials Science: The compound is used in the synthesis of novel polyimides and nanofoams, which have applications in high-performance materials and electronic devices.
Mechanism of Action
The mechanism of action of 6-chloro-N2-cyclopentylpyridine-2,3-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in the synthesis of other compounds. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.
Comparison with Similar Compounds
6-Chloro-N2-cyclopentylpyridine-2,3-diamine can be compared with other similar compounds, such as:
6-Chloro-N2-cyclopropylpyridine-2,3-diamine: This compound has a similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Pentachloropyridine: Another chlorinated pyridine derivative, which is highly reactive and used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structural features and the versatility it offers in different research applications.
Properties
IUPAC Name |
6-chloro-2-N-cyclopentylpyridine-2,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-6-5-8(12)10(14-9)13-7-3-1-2-4-7/h5-7H,1-4,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUZGNQNWPAALK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=N2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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